![molecular formula C21H14 B103201 11-Methylbenzo[a]pyrene CAS No. 16757-80-5](/img/structure/B103201.png)
11-Methylbenzo[a]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methylbenzo[a]pyrene (11-MeB[a]P) is a polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, air pollution, and grilled or charred foods. It is a potent carcinogen and mutagen that has been linked to various types of cancer, including lung, skin, and bladder cancer.
Mecanismo De Acción
11-MeB[a]P exerts its carcinogenic and mutagenic effects through the formation of reactive metabolites that can bind covalently to DNA, leading to DNA damage and mutations. The metabolism of 11-MeB[a]P is primarily mediated by cytochrome P450 enzymes, which convert it into reactive intermediates such as diol epoxides and quinones. These reactive intermediates can react with DNA to form adducts, which can interfere with DNA replication and transcription, leading to mutations and cancer.
Efectos Bioquímicos Y Fisiológicos
11-MeB[a]P has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. It can also activate signaling pathways that promote cell proliferation, survival, and migration, which are hallmarks of cancer. In addition, 11-MeB[a]P can disrupt the normal function of mitochondria, leading to energy depletion and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
11-MeB[a]P is a useful tool for studying the carcinogenic and mutagenic effects of 11-Methylbenzo[a]pyrenes, as it is a potent and well-characterized compound. However, its use is limited by its high toxicity and potential for environmental contamination. In addition, the metabolism of 11-MeB[a]P can vary depending on the cell type and experimental conditions, which can complicate data interpretation.
Direcciones Futuras
Future research on 11-MeB[a]P should focus on elucidating the molecular mechanisms underlying its carcinogenic and mutagenic effects, as well as identifying strategies to prevent or mitigate its toxicity. This could include the development of novel inhibitors of 11-Methylbenzo[a]pyrene metabolism or the use of antioxidants to reduce oxidative stress. In addition, further studies are needed to investigate the long-term health effects of exposure to 11-MeB[a]P and other 11-Methylbenzo[a]pyrenes, particularly in vulnerable populations such as smokers and outdoor workers.
Conclusion
In conclusion, 11-MeB[a]P is a potent carcinogen and mutagen that has been widely studied as a model compound for 11-Methylbenzo[a]pyrene toxicity. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Understanding the properties and effects of 11-MeB[a]P is crucial for developing effective strategies to prevent and treat 11-Methylbenzo[a]pyrene-induced cancer and other diseases.
Métodos De Síntesis
11-MeB[a]P can be synthesized by the reaction of 2-methylanthracene with benzo[a]pyrene in the presence of a catalyst. The reaction proceeds through the formation of a diol intermediate, which undergoes dehydration and cyclization to form 11-MeB[a]P.
Aplicaciones Científicas De Investigación
11-MeB[a]P is commonly used as a model compound to study the carcinogenic and mutagenic effects of 11-Methylbenzo[a]pyrenes. It is also used to investigate the mechanisms of 11-Methylbenzo[a]pyrene-induced DNA damage and repair, as well as the role of oxidative stress in 11-Methylbenzo[a]pyrene toxicity. In addition, 11-MeB[a]P is used as a standard reference material for the analysis of 11-Methylbenzo[a]pyrenes in environmental samples.
Propiedades
Número CAS |
16757-80-5 |
|---|---|
Nombre del producto |
11-Methylbenzo[a]pyrene |
Fórmula molecular |
C21H14 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
11-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-11-16-7-4-6-14-9-10-17-12-15-5-2-3-8-18(15)19(13)21(17)20(14)16/h2-12H,1H3 |
Clave InChI |
ZWJRHJOLMBZEMI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC3=C2C4=C1C5=CC=CC=C5C=C4C=C3 |
SMILES canónico |
CC1=CC2=CC=CC3=C2C4=C1C5=CC=CC=C5C=C4C=C3 |
Otros números CAS |
16757-80-5 |
Sinónimos |
11-Methylbenzo[a]pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




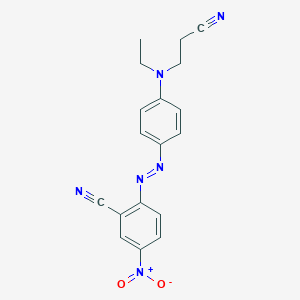
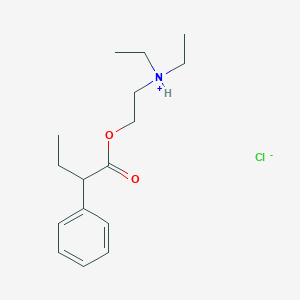
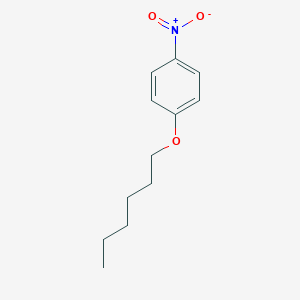
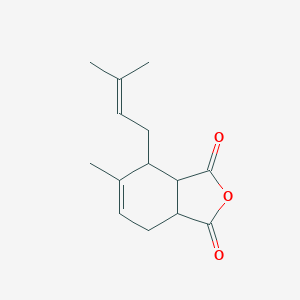
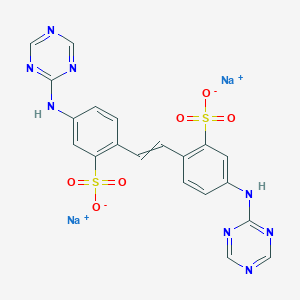
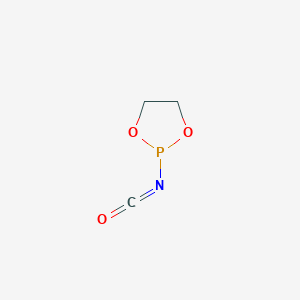
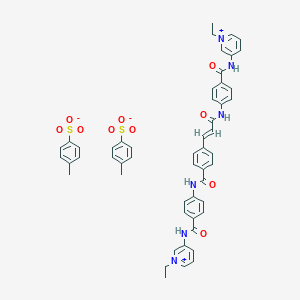
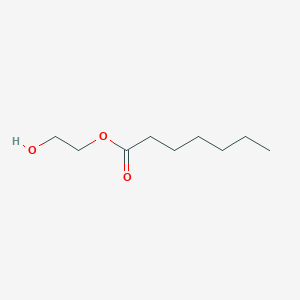
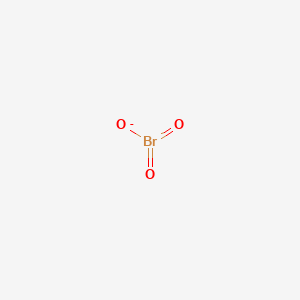

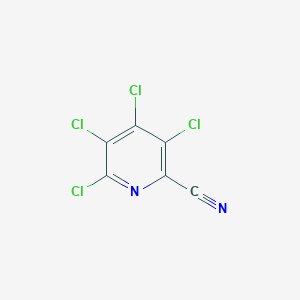
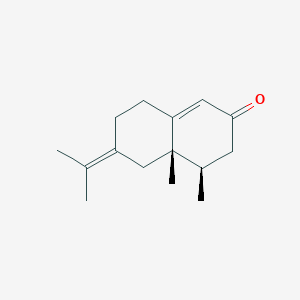
![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)